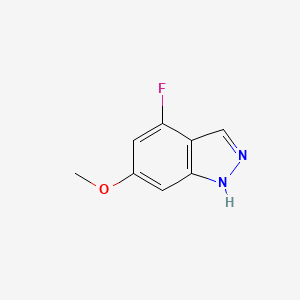

4-Fluoro-6-methoxy-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQJKJFSQIFIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=NN2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646416 | |

| Record name | 4-Fluoro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887569-13-3 | |

| Record name | 4-Fluoro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Fluoro-6-methoxy-1H-indazole (CAS: 887569-13-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-6-methoxy-1H-indazole is a substituted indazole derivative that holds significant interest within the field of medicinal chemistry. The indazole scaffold is a well-established pharmacophore, recognized for its role in the development of various therapeutic agents, particularly in oncology.[1][2][3] The unique substitution pattern of a fluorine atom at the 4-position and a methoxy group at the 6-position of the indazole ring suggests its potential as a versatile intermediate for the synthesis of targeted therapies. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential biological applications, with a focus on its role as a kinase inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value |

| CAS Number | 887569-13-3 |

| Molecular Formula | C₈H₇FN₂O |

| Molecular Weight | 166.15 g/mol |

| Appearance | Off-White to White Solid |

| Purity | Typically >97% |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be inferred from established methodologies for analogous indazole derivatives. The proposed synthesis involves the cyclization of a substituted benzaldehyde with hydrazine.

Proposed Synthetic Pathway

A likely synthetic route to this compound starts from the commercially available 2,3-Difluoro-6-methoxybenzaldehyde. The reaction proceeds via a nucleophilic aromatic substitution followed by cyclization.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Inferred)

This protocol is based on general procedures for indazole synthesis and should be optimized for specific laboratory conditions.

Materials:

-

2,3-Difluoro-6-methoxybenzaldehyde

-

Hydrazine hydrate

-

Ethanol (or another suitable solvent like n-butanol)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, dissolve 2,3-Difluoro-6-methoxybenzaldehyde (1 equivalent) in ethanol.

-

To this solution, add hydrazine hydrate (1.1-1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.

Biological Activity and Potential Applications

Indazole derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.[2] A significant area of research for indazole-containing compounds is in the development of protein kinase inhibitors for cancer therapy.[3][4]

Polo-like Kinase 4 (PLK4) Inhibition

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication and cell cycle regulation.[4][5][6] Overexpression of PLK4 is associated with several types of cancer, making it an attractive target for therapeutic intervention.[5][6] The indazole scaffold is a key feature in several potent PLK4 inhibitors.[4][7] Given the structural similarities to known indazole-based PLK4 inhibitors, it is hypothesized that this compound may serve as a valuable building block or a direct inhibitor of PLK4.

Caption: Hypothesized inhibition of the PLK4 pathway.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, particularly as a kinase inhibitor, a series of in vitro assays can be employed.

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase, such as PLK4.

Materials:

-

Recombinant human PLK4 kinase

-

Kinase-specific substrate

-

ATP

-

Kinase reaction buffer

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Assay Setup: To the wells of the assay plate, add the diluted compound or a vehicle control (DMSO).

-

Kinase Reaction: Prepare a master mix containing the PLK4 kinase and its substrate in the reaction buffer. Add this mixture to each well.

-

Initiation: Start the kinase reaction by adding ATP to each well. The final concentration of ATP should be close to the Michaelis constant (Km) for the kinase.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ADP produced.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.[8][9]

Caption: Workflow for a luminescence-based kinase inhibition assay.

This assay can be used to determine if the compound binds to the target kinase at the same site as a known fluorescently labeled ligand.

Materials:

-

Target kinase (e.g., PLK4)

-

Fluorescently labeled probe known to bind to the kinase

-

Assay buffer

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the target kinase, the fluorescent probe, and serial dilutions of this compound in the assay buffer.

-

Assay Plate Setup: Add the kinase and the test compound at various concentrations to the wells of the plate.

-

Binding Reaction: Add the fluorescent probe to all wells.

-

Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader. A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound.

-

Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to determine the binding affinity (e.g., Ki or IC₅₀).[10][11]

Conclusion

This compound is a promising chemical entity for drug discovery and development, particularly in the area of oncology. Its structure is amenable to straightforward synthesis, and it possesses the key features of the indazole scaffold that have been successfully exploited in the development of potent kinase inhibitors. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to explore the synthesis and biological activity of this compound.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 4-Fluoro-6-methoxy-1H-indazole

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Fluoro-6-methoxy-1H-indazole (CAS No: 887569-13-3). The document details available quantitative data, outlines standard experimental protocols for property determination, and presents a visual representation of relevant experimental workflows and the biological context of indazole derivatives.

Core Physicochemical Properties

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. Its properties are influenced by the fluorine atom at position 4 and the methoxy group at position 6 of the indazole core. While extensive experimental data for this specific molecule is not widely published, the following table summarizes its core properties based on available information from chemical suppliers and predictive models. For context, experimental data for the related parent compounds, 4-Fluoro-1H-indazole and 6-Methoxy-1H-indazole, are also included where available.

| Property | Value for this compound | Notes / Comparative Data |

| Molecular Formula | C₈H₇FN₂O | - |

| Molecular Weight | 166.15 g/mol [1] | - |

| Melting Point | Data not available | 4-Fluoro-1H-indazole: 130.0 to 134.0 °C[2]. 6-Methoxy-1H-indazole: 97-99 °C[3]. |

| Boiling Point | 334.0 ± 37.0 °C (Predicted)[4] | 4-Fluoro-1H-indazole: 274.892 °C at 760 mmHg[2]. 6-Methoxy-1H-indazole: 312.497 °C at 760 mmHg[3]. |

| Aqueous Solubility | Data not available | 4-Fluoro-1H-indazole: Slightly soluble in DMSO and Methanol[2]. Quinazolinone Derivatives (for comparison): Insoluble in water, slightly soluble in methanol, soluble in DMSO, DMF, acetone[5]. |

| pKa | Data not available (Predicted) | 4-Fluoro-1H-indazole: 13.21 ± 0.40 (Predicted)[2]. 6-Methoxy-1H-indazole: 14.29 ± 0.40 (Predicted)[3]. |

| LogP (Octanol-Water) | Data not available (Predicted) | 4-Fluoro-1H-indazole: 1.702 (Predicted)[2]. |

| CAS Number | 887569-13-3[1][6] | - |

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties of small organic molecules like this compound.

The melting point is a crucial indicator of a solid compound's purity.

-

Sample Preparation: A small amount of the dry, powdered compound is loaded into a capillary tube, which is sealed at one end, to a height of 2-3 mm.[7] The sample must be well-packed by tapping the tube to avoid air pockets.[7]

-

Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[8]

-

Measurement:

-

A rapid initial heating is performed to determine an approximate melting range.

-

A second, fresh sample is then heated slowly, with the temperature increasing at a rate of no more than 1-2°C per minute as it approaches the approximate melting point.[7]

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A narrow range (1-2°C) typically indicates high purity.[8]

-

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[9]

-

Preparation: An excess amount of the solid compound is added to a flask or vial containing a known volume of the aqueous medium (e.g., purified water or a buffer of a specific pH).[10][11] This ensures a saturated solution is formed with solid material remaining present.[12]

-

Equilibration: The sealed flask is agitated in a temperature-controlled shaker or water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[12][13]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is achieved by centrifugation at the test temperature or by filtration through a low-binding filter (e.g., a Millipore solubility filter plate).[9][12]

-

Quantification: The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] A calibration curve is used for accurate quantification.[13]

Potentiometric titration is a high-precision technique for measuring the acid dissociation constant (pKa) of a compound.[14][15]

-

Sample Preparation: A precise quantity of the compound is dissolved in a suitable solvent (often water or a co-solvent mixture like water/methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[14][16] The ionic strength of the solution is kept constant using an inert salt like 0.15 M KCl.[14][16]

-

Titration Setup: The solution is placed in a reaction vessel with a magnetic stirrer. A calibrated combined pH electrode is immersed in the solution.[17] The solution is purged with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[14][16]

-

Titration Process: The solution is titrated with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), added in small, precise increments.[14][16] The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[18] Specifically, for a weak acid, the pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[17] The experiment is typically performed in triplicate for accuracy.[14]

The octanol-water partition coefficient (LogP for neutral species, LogD for ionizable species at a specific pH) is a key measure of a compound's lipophilicity.[19]

-

Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (commonly phosphate buffer at pH 7.4 for LogD measurements) are mixed and shaken vigorously for 24 hours to pre-saturate each phase with the other.[20][21] The two phases are then allowed to separate completely.

-

Partitioning: A small, known amount of the test compound is dissolved in one of the phases (or added from a concentrated DMSO stock).[21][22] The pre-saturated n-octanol and aqueous buffer are added to the vial in a defined volume ratio.

-

Equilibration: The vial is sealed and agitated (e.g., shaken or sonicated) for a set period (e.g., 30 minutes to several hours) to allow the compound to partition between the two phases until equilibrium is reached.[21] The vial is then left to stand, or centrifuged, to ensure complete separation of the two immiscible layers.[21]

-

Quantification: Aliquots are carefully removed from both the n-octanol and the aqueous layers.[21] The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[19]

Visualization of Methodologies and Biological Context

The following diagrams illustrate the general experimental workflow for determining physicochemical properties and the established biological role of indazole derivatives as kinase inhibitors.

Fig. 1: General workflow for determining key physicochemical properties.

Indazole derivatives are widely recognized as privileged scaffolds in drug discovery, particularly for the development of protein kinase inhibitors.[23][24] These agents typically function by competing with adenosine triphosphate (ATP) for its binding site on the kinase enzyme, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways implicated in diseases like cancer.[23][25]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 4-FLUORO (1H)INDAZOLE|lookchem [lookchem.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-FLUORO-6-METHOXY-3-CHLORO (1H)INDAZOLE CAS#: 887569-11-1 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 887569-13-3|this compound|BLD Pharm [bldpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. quora.com [quora.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. asdlib.org [asdlib.org]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. LogP / LogD shake-flask method [protocols.io]

- 21. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 22. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 24. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 4-Fluoro-6-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic characteristics of 4-Fluoro-6-methoxy-1H-indazole (CAS No. 887569-13-3). Due to the limited availability of public domain experimental data for this specific molecule, this guide presents predicted spectroscopic data based on its chemical structure and established principles of spectroscopy. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the acquisition of empirical data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar indazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | br s | 1H | N-H |

| ~7.8-8.2 | s | 1H | H-3 |

| ~6.8-7.2 | d | 1H | H-7 |

| ~6.5-6.8 | d | 1H | H-5 |

| ~3.8-4.0 | s | 3H | OCH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 (d) | C-4 |

| ~155-160 | C-6 |

| ~140-145 | C-7a |

| ~130-135 | C-3 |

| ~120-125 | C-3a |

| ~100-110 (d) | C-7 |

| ~90-100 (d) | C-5 |

| ~55-60 | OCH₃ |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad | N-H stretch |

| 2850-3000 | Medium | C-H stretch (aromatic and methyl) |

| 1600-1630 | Medium-Strong | C=C stretch (aromatic) |

| 1450-1550 | Medium-Strong | Aromatic ring vibrations |

| 1200-1300 | Strong | C-O stretch (aryl ether) |

| 1000-1100 | Strong | C-F stretch |

Sample Preparation: KBr pellet or Thin Film

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 166.06 | [M]⁺ (Molecular Ion) |

| 151.04 | [M-CH₃]⁺ |

| 123.04 | [M-CH₃-CO]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional ¹H spectrum with a pulse angle of 30-45 degrees.

-

Set a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups if necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (Free Induction Decay - FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Solid Film Method): [1]

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of the solid sample in a suitable volatile solvent like methylene chloride or acetone.[1]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[1]

-

Apply a drop of the solution to the center of the salt plate and allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[1]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the sample holder of the spectrometer.

-

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant absorption bands with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

Ionization:

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).[2]

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Presentation:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z is typically the molecular ion, which provides the molecular weight of the compound. Other peaks represent the masses of the fragment ions.

-

References

The Crystal Structure of 4-Fluoro-6-methoxy-1H-indazole: An Analysis of Available Data and a Case Study of a Related Analogue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the crystal structure of 4-Fluoro-6-methoxy-1H-indazole. A comprehensive search of publicly available scientific literature and crystallographic databases indicates that, at present, the specific crystal structure of this compound has not been determined or reported. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The substitution pattern, including fluorine and methoxy groups, can significantly influence the solid-state packing and, consequently, the physicochemical properties of the compound.

Given the absence of specific data for this compound, this guide presents a detailed analysis of a closely related, structurally characterized compound: Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate . This analogue serves as a valuable case study, providing insights into the synthesis, crystallization, and solid-state architecture that may be relevant to other substituted indazoles.

Case Study: Crystal Structure of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate is an intermediate in the synthesis of synthetic cannabinoids and acts as an agonist of the cannabinoid type 1 receptor.[2] Its molecular structure consists of an indazole ring system linked to a 4-fluorobenzyl group at the N1 position and a methyl ester at the C3 position.

Data Presentation

The crystallographic data for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate provides key parameters for understanding its solid-state conformation and packing.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₃FN₂O₂ |

| Crystal System | Not specified in provided results |

| Space Group | Not specified in provided results |

| Unit Cell Dimensions | |

| a (Å) | Not specified in provided results |

| b (Å) | Not specified in provided results |

| c (Å) | Not specified in provided results |

| α (°) | Not specified in provided results |

| β (°) | Not specified in provided results |

| γ (°) | Not specified in provided results |

| Volume (ų) | Not specified in provided results |

| Z | Not specified in provided results |

| Key Bond Angles | |

| Angle at C6 | 110.90 (8)°[2] |

| Key Bond Lengths | |

| C3—C14 | 1.4790 (14) Å[2] |

| Hydrogen Bond Geometry | (Å, °) |

| C6—H6A⋯O15 | D—H: 0.99, H⋯A: 2.67, D⋯A: 3.3417 (13), D—H⋯A: 125[2] |

| C12—H12⋯O15 | D—H: 0.95, H⋯A: 2.61, D⋯A: 3.2190 (12), D—H⋯A: 123[2] |

| C13—H13⋯O15 | D—H: 0.95, H⋯A: 2.62, D⋯A: 3.2339 (12), D—H⋯A: 123[2] |

| C13—H13⋯N2 | D—H: 0.95, H⋯A: 2.62, D⋯A: 3.4578 (13), D—H⋯A: 148[2] |

| C19—H19⋯F11 | D—H: 0.95, H⋯A: 2.73, D⋯A: 3.3840 (13), D—H⋯A: 127[2] |

| C9—H9⋯F11 | D—H: 0.95, H⋯A: 2.59, D⋯A: 3.2577 (12), D—H⋯A: 127[2] |

Note: A complete set of crystallographic parameters (unit cell dimensions, space group, etc.) was not available in the provided search results.

The indazole ring is nearly coplanar with the ester moiety, suggesting conjugation, which is further supported by the C3—C14 bond distance of 1.4790 (14) Å.[2] The crystal packing is characterized by weak hydrogen-bond-like interactions.[2]

Experimental Protocols

Synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate [2]

The synthesis involves a nucleophilic substitution reaction.

-

Reactants :

-

Methyl 1H-indazole-3-carboxylate

-

1-(bromomethyl)-4-fluorobenzene

-

-

Reaction Type : Nucleophilic substitution at the indazole N—H hydrogen.[2]

Crystallization Protocol [2]

-

Solvent : Ethyl acetate

-

Concentration : 3% (w/v)

-

Procedure :

-

The synthesized compound was dissolved in ethyl acetate in a microvial at a concentration of 3% (w/v).

-

The microvial was left undisturbed at room temperature for several months.

-

-

Result : Formation of large, rod-shaped crystals suitable for X-ray diffraction analysis.[2]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and crystallization of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

Caption: Experimental workflow for the synthesis and crystallization of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

Conclusion

While the crystal structure of this compound remains to be elucidated, the analysis of its analogue, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, provides a useful framework for researchers in the field. The provided synthesis and crystallization protocols for this analogue highlight a straightforward method for obtaining single crystals of substituted indazoles. The detailed structural information, although incomplete in the public record, underscores the importance of weak intermolecular interactions in the solid-state packing of such compounds. Further research is warranted to determine the crystal structure of this compound to enable a more complete understanding of its structure-property relationships.

References

A Technical Guide to the Biological Activity of Substituted Indazoles: A Focus on 4-Fluoro and 6-Methoxy Analogues

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Derivatives of indazole have been extensively investigated and have led to the development of several clinically approved drugs for various therapeutic areas, particularly in oncology.[3][4] The introduction of substituents such as fluorine and methoxy groups can significantly modulate the physicochemical properties and biological activities of the indazole core, influencing factors like metabolic stability, target binding affinity, and cellular permeability.[5][6][7]

Anticancer Activity

Indazole derivatives are well-established as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[3][8]

1.1. Kinase Inhibition

Many indazole-based compounds function as ATP-competitive inhibitors of protein kinases, targeting the ATP-binding pocket of these enzymes. The indazole core often forms key hydrogen bond interactions with the hinge region of the kinase domain.[8]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Substituted indazoles have shown significant inhibitory activity against VEGFR-2, a key regulator of angiogenesis. By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[8]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Derivatives of 1H-indazole have been identified as potent inhibitors of FGFR1, FGFR2, and FGFR3.[1][8] Dysregulation of FGFR signaling is implicated in various cancers. The presence of a fluorine atom at the 6-position of the indazole ring has been shown to improve both enzymatic activity and cellular potency in some instances.[8]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Fluorinated indazole derivatives have demonstrated remarkable activity against EGFR, including mutant forms that confer resistance to other therapies.[1][8]

-

Other Kinase Targets: Indazole derivatives have also been reported to inhibit other kinases involved in cancer progression, including PI3K, AKT, mTOR, MAPK, and Janus kinases (JAKs).[8][9]

1.2. Non-Kinase Anticancer Mechanisms

Beyond kinase inhibition, some indazole derivatives exhibit anticancer effects through other mechanisms:

-

Induction of Apoptosis: Certain indazole compounds can trigger programmed cell death (apoptosis) in cancer cells. This can occur through the modulation of apoptotic proteins such as Bax and Bcl-2 and the activation of caspases.[10][11][12]

-

Cell Cycle Arrest: These compounds can also halt the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[4]

-

Inhibition of Cell Migration and Invasion: Some derivatives have been shown to reduce the ability of cancer cells to migrate and invade surrounding tissues, key processes in metastasis.[10][11]

Quantitative Data on Anticancer Activity of Substituted Indazoles

| Compound Class | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| Indazole Derivatives | Various | PI3K/AKT/mTOR | 0.43 - 3.88 | [9] |

| 1H-indazole-3-amine Derivatives | HL60, HCT116 | Antiproliferative | 0.0083 - 1.3 | [1] |

| Indazole Derivatives | 4T1 (Breast) | Antiproliferative | 0.23 - 1.15 | [3][10] |

| 1H-indazole-3-amine Derivatives | K562 (Leukemia) | Antiproliferative | 5.15 | [4][13] |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine | - | FGFR1 Inhibition | 0.015 | [1] |

| 1H-Indazole Derivative | - | EGFR T790M Inhibition | 0.0053 | [1] |

| 3-aminoindazole derivative (Entrectinib) | - | ALK Inhibition | 0.012 | [1] |

Enzyme Inhibition (Non-Kinase)

Indazole derivatives have also been explored as inhibitors of other enzyme families.

-

Cyclooxygenase (COX) Inhibition: Some indazoles have demonstrated inhibitory effects on COX enzymes, which are involved in inflammation. For instance, 5-aminoindazole has shown a concentration-dependent inhibition of COX-2.[14]

-

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an enzyme involved in immune evasion in cancer. Certain 1H-indazole derivatives have been identified as potent IDO1 inhibitors.[1]

-

Lactoperoxidase Inhibition: Halogenated indazoles, including 4-fluoro-1H-indazole and 6-fluoro-1H-indazole, have been studied for their inhibitory effects on lactoperoxidase, an antimicrobial enzyme.[15]

Quantitative Data on Enzyme Inhibition by Substituted Indazoles

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| 5-aminoindazole | Cyclooxygenase-2 (COX-2) | 12.32 | [14] |

| 1H-indazole derivative | IDO1 | 5.3 | [1] |

| 3-substituted 1H-indazoles | IDO1 | 0.72 - 0.77 | [1] |

Antimicrobial Activity

The indazole scaffold is present in compounds exhibiting activity against various pathogens.

-

Antibacterial Activity: Novel 4-bromo-1H-indazole derivatives have been designed as inhibitors of the bacterial cell division protein FtsZ, showing activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[16] Hybrid molecules incorporating indazole and other heterocyclic systems like benzimidazole have also demonstrated significant antimicrobial effects.[17]

-

Antifungal Activity: Indole-triazole derivatives have shown promise as antifungal agents, with activity against Candida species.[18]

-

Antiprotozoal Activity: Nitro-substituted indazoles have been evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[15]

Quantitative Data on Antimicrobial Activity of Indazole Derivatives

| Compound Class | Microorganism | Activity | MIC (µg/mL) | Reference |

| 4-bromo-1H-indazole derivative | S. pyogenes PS | Antibacterial | 4 | [16] |

| Indazole-benzimidazole hybrid | S. cerevisiae, C. tropicalis | Antifungal | 1.95 | [17] |

| Indazole-benzimidazole hybrid | S. aureus, B. cereus, S. enteritidis | Antibacterial | 3.90 | [17] |

| Indole-triazole derivative | S. aureus | Antibacterial | 6.25 | [18] |

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[9][13]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[9]

-

Compound Treatment: The cells are then treated with various concentrations of the test indazole derivative for a specified period (e.g., 48 hours).[13]

-

MTT Addition: After the treatment period, MTT solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals, formed by mitochondrial dehydrogenases in viable cells, are dissolved in a suitable solvent (e.g., DMSO).[9]

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[4]

General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of indazole derivatives against a specific enzyme.[19][20]

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and test inhibitor in appropriate solvents.

-

Assay Setup: In a 96-well plate, add the buffer, a specific concentration of the enzyme, and varying concentrations of the indazole derivative. Include control wells with no inhibitor.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

-

Signal Detection: Monitor the reaction progress by measuring a change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Calculate the reaction rate for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Caption: General signaling pathways inhibited by anticancer indazole derivatives.

Caption: Experimental workflow for evaluating the biological activity of indazole derivatives.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. superchemistryclasses.com [superchemistryclasses.com]

Potential Therapeutic Targets of 4-Fluoro-6-methoxy-1H-indazole: A Technical Whitepaper

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 4-Fluoro-6-methoxy-1H-indazole (CAS 887569-13-3) is not currently available in the public domain. This document provides a prospective analysis of its potential therapeutic targets based on the well-documented activities of structurally related indazole derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a guide for potential investigation, not as established fact for this specific molecule.

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1][2] Numerous indazole-containing compounds have been successfully developed into therapeutic agents for a range of diseases, particularly in oncology.[3] The 1H-indazole nucleus is considered a "privileged structure," capable of interacting with a wide variety of biological targets by serving as a versatile pharmacophore.

This technical guide explores the potential therapeutic targets of the specific, yet uncharacterized, molecule this compound. By examining the structure-activity relationships (SAR) of analogous compounds, particularly those with substitutions at the 4- and 6-positions, we can hypothesize its likely biological roles and suggest avenues for future research. This analysis will focus on three major classes of therapeutic targets where indazole derivatives have shown significant promise: Protein Kinases, Immune Checkpoint Modulators, and G-Protein Coupled Receptors.

Protein Kinase Inhibition

The indazole core is a well-established hinge-binding motif for various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer. Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole scaffold.[3]

Fibroblast Growth Factor Receptors (FGFRs)

FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Their aberrant activation is a known driver in several cancers.

Quantitative Data for Indazole-Based FGFR Inhibitors

| Compound Reference | Structure | Target(s) | IC50 (nM) |

| Compound 100[4] | 1H-indazol-3-amine derivative | FGFR1 | < 4.1 |

| FGFR2 | 2.0 ± 0.8 | ||

| Compound 101[4] | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | FGFR1 | 69.1 ± 19.8 |

| Compound 106[4] | 1H-indazole derivative | FGFR1 | 2000 ± 400 |

| FGFR2 | 800 ± 300 | ||

| FGFR3 | 4500 ± 1600 |

Discussion of Potential: The presence of a fluorine atom at the 4-position and a methoxy group at the 6-position of this compound could influence its interaction with the kinase hinge region. Fluorine, as a hydrogen bond acceptor, and the methoxy group's electronic properties could be key for binding affinity and selectivity. The data on related compounds suggests that substitutions at these positions are well-tolerated and can contribute to potent FGFR inhibition.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)

-

Reagents and Materials: Recombinant human FGFR1 kinase domain, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), this compound, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Serially dilute this compound in DMSO to create a concentration gradient. b. In a 96-well plate, add the kinase, substrate, and diluted compound or vehicle control. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

Caption: Potential inhibition of the FGFR signaling pathway.

Immune Checkpoint Modulation

Targeting immune checkpoints to restore anti-tumor immunity is a cornerstone of modern cancer therapy. Indazole derivatives have emerged as promising scaffolds for developing small-molecule inhibitors of these pathways.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism. Their overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses T-cell activity.

Quantitative Data for Indazole-Based IDO1/TDO Inhibitors

| Compound Reference | Structure | Target(s) | IC50 (µM) |

| Compound 35[1] | 4,6-substituted-1H-indazole | IDO1 (enzymatic) | 0.74 |

| IDO1 (HeLa cells) | 1.37 | ||

| TDO (enzymatic) | 2.93 | ||

| TDO (A172 cells) | 7.54 | ||

| Compound 120[1] | 4,6-disubstituted-1H-indazole | IDO1 | 5.3 |

| Compound 121[4] | 3-substituted 1H-indazole | IDO1 | 0.72 |

| Compound 122[4] | 3-substituted 1H-indazole | IDO1 | 0.77 |

Discussion of Potential: Research has explicitly shown that 4,6-disubstituted-1H-indazole derivatives can be potent IDO1/TDO dual inhibitors.[1] The electronic properties of the fluoro and methoxy groups in this compound could play a crucial role in binding to the heme cofactor of these enzymes, a common mechanism for indazole-based inhibitors. This makes the IDO1/TDO pathway a highly plausible area of investigation for this molecule.

Experimental Protocol: IDO1 Enzymatic Assay

-

Reagents and Materials: Recombinant human IDO1, L-Tryptophan, ascorbic acid, methylene blue, catalase, assay buffer (e.g., potassium phosphate buffer), this compound, and a plate reader.

-

Procedure: a. Prepare a reaction mixture containing IDO1, catalase, ascorbic acid, and methylene blue in the assay buffer. b. Add serially diluted this compound or vehicle control to the mixture. c. Pre-incubate the mixture to allow for compound binding. d. Initiate the reaction by adding L-Tryptophan. e. Incubate at 37°C for a specified time (e.g., 30 minutes). f. Stop the reaction (e.g., with trichloroacetic acid). g. Heat the plate to convert N-formylkynurenine to kynurenine. h. Measure the absorbance at 321 nm to quantify kynurenine production.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression.

Workflow Visualization

Caption: Experimental workflow for an IDO1 enzymatic assay.

G-Protein Coupled Receptor (GPCR) Modulation

While less common than kinase inhibition, some indazole derivatives have been found to modulate GPCRs, indicating another potential avenue for therapeutic application.

Cannabinoid Receptor 1 (CB1)

The CB1 receptor is primarily expressed in the central nervous system and is involved in regulating a variety of physiological processes, including pain, appetite, and mood.

Patent Data for Indazole-Based CB1 Modulators: A patent application (WO2009106980A2) describes a series of N-substituted indazole derivatives as CB1 receptor agonists for the treatment of pain. Notably, this patent includes claims for compounds with substitutions at the 6-position (e.g., 6-fluoro) and 5-position (e.g., 5-methoxy), which are structurally analogous to this compound.

Discussion of Potential: The discovery of indazoles as CB1 agonists suggests that the scaffold can fit into the binding pocket of this GPCR. The specific substitution pattern of this compound would determine its affinity and efficacy (agonist vs. antagonist). Given the patent data on related structures, investigating its activity at CB1 receptors is a logical step.

Experimental Protocol: Radioligand Binding Assay for CB1 Receptor

-

Reagents and Materials: Cell membranes prepared from cells overexpressing human CB1 receptor, a radiolabeled CB1 antagonist (e.g., [3H]SR141716A), this compound, binding buffer, and scintillation cocktail.

-

Procedure: a. In a 96-well plate, combine the cell membranes, radioligand, and serially diluted this compound or vehicle control. b. Incubate at 30°C for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium. c. Terminate the assay by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand. d. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the compound concentration to calculate the Ki (inhibition constant).

Logical Relationship Diagram

References

- 1. Biological Secondary Metabolites from the Lumnitzera littorea-Derived Fungus Penicillium oxalicum HLLG-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 4-Fluoro-3-hydroxy-7-nitro 1H-indazole | 501650-69-7 [smolecule.com]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 887569-13-3|this compound|BLD Pharm [bldpharm.com]

4-Fluoro-6-methoxy-1H-indazole: A Privileged Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activity and presence in numerous FDA-approved drugs. This technical guide focuses on the 4-fluoro-6-methoxy-1H-indazole fragment, a promising, albeit underexplored, core for the development of novel therapeutics. By analyzing structurally related compounds, this document provides a predictive overview of its physicochemical properties, potential synthesis routes, and likely biological targets. Particular emphasis is placed on its potential as an inhibitor of phosphoinositide 3-kinases (PI3K) and indoleamine 2,3-dioxygenase 1 (IDO1), two critical targets in oncology and immunology. This guide offers detailed experimental protocols and quantitative data from analogous compounds to empower researchers in harnessing the potential of this valuable fragment.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets with high affinity and specificity.[1][2] The indazole nucleus is a key component in several marketed drugs, including the anti-cancer agents pazopanib and axitinib, demonstrating its clinical significance.[3][4] The functionalization of the indazole core at various positions allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for fragment-based drug design.

The subject of this guide, this compound, combines key structural features that are often sought after in medicinal chemistry. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The methoxy group at the 6-position can modulate solubility and also participate in crucial hydrogen bonding with target proteins.

Physicochemical Properties of the Core Fragment

While experimental data for this compound is not extensively available, its properties can be predicted based on closely related analogs.

| Property | Predicted Value / Information | Source Analogy |

| Molecular Formula | C8H7FN2O | - |

| Molecular Weight | 166.15 g/mol | - |

| LogP | ~1.5 - 2.5 | Predicted |

| Hydrogen Bond Donors | 1 | Indazole NH |

| Hydrogen Bond Acceptors | 3 | Pyrazole N, Fluorine, Methoxy Oxygen |

| Solubility | Likely soluble in organic solvents like DMSO and methanol. | General solubility of indazole derivatives. |

Synthesis of this compound

Proposed Synthetic Protocol:

Step 1: Nitration of 3-fluoro-5-methoxytoluene

-

To a stirred solution of 3-fluoro-5-methoxytoluene in a suitable solvent (e.g., acetic anhydride), slowly add a nitrating agent (e.g., fuming nitric acid) at a controlled temperature (e.g., 0-5 °C).

-

After the addition is complete, allow the reaction to stir for a specified time while monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield 1-fluoro-5-methoxy-2-methyl-3-nitrobenzene.

Step 2: Formation of the Enamine Intermediate

-

Dissolve the 1-fluoro-5-methoxy-2-methyl-3-nitrobenzene in a high-boiling point solvent such as N,N-dimethylformamide (DMF).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine.

-

Heat the reaction mixture (e.g., to 120 °C) and stir for several hours until the starting material is consumed (monitored by TLC).[3]

-

Cool the reaction mixture and concentrate it under reduced pressure to obtain the crude enamine intermediate.

Step 3: Reductive Cyclization to form this compound

-

Dissolve the crude enamine intermediate in a suitable solvent mixture (e.g., methanol/tetrahydrofuran).

-

Add a reducing agent, such as Raney nickel, followed by the slow addition of hydrazine hydrate at a controlled temperature (e.g., 0 °C).[5]

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Upon completion, filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the final product, this compound.

Potential Biological Targets and Quantitative Data

The 4-fluoro-6-methoxy substitution pattern on the indazole scaffold suggests its potential as an inhibitor of several important drug targets, most notably protein kinases and enzymes involved in immune regulation.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K signaling pathway is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[6][7] The delta isoform of PI3K (PI3Kδ) is of particular interest for hematological malignancies and inflammatory diseases. Several 4,6-disubstituted indazole derivatives have been reported as potent PI3Kδ inhibitors.

Table 1: In Vitro Activity of Analogous PI3Kδ Inhibitors

| Compound ID | Structure | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |

| Compound A | 4-amino-6-(pyrimidin-4-yl)-1H-indazole derivative | 1.5 | >1000 | 120 | 25 | Hamblin et al. |

| Compound B | 4-(difluoromethyl)-6-(pyrimidin-4-yl)-1H-indazole derivative | 0.8 | >1000 | 85 | 18 | Hamblin et al. |

Note: The structures for Compound A and B are proprietary and not publicly available. The data is indicative of the potential of the 4,6-disubstituted indazole scaffold.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[8][9] In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine, which suppresses T-cell function and promotes immune tolerance.[10] The indazole scaffold has been identified as a promising pharmacophore for the development of IDO1 inhibitors.[11][12]

Table 2: In Vitro and Cellular Activity of an Analogous IDO1 Inhibitor

| Compound ID | Structure | Enzymatic IDO1 IC50 (µM) | HeLa Cell IDO1 IC50 (µM) | Reference |

| Compound 35 | 4,6-disubstituted-1H-indazole derivative | 0.74 | 1.37 | Qian et al. |

Note: The exact structure for Compound 35 is complex and depicted in the source publication. This data highlights the potential of the 4,6-disubstituted indazole core for IDO1 inhibition.

Signaling Pathways

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6][7] Its aberrant activation is a hallmark of many cancers.

Caption: The PI3K/AKT/mTOR signaling pathway and the potential point of inhibition by this compound.

IDO1-Mediated Immune Suppression Pathway

IDO1 plays a crucial role in cancer immune evasion by depleting tryptophan and producing immunosuppressive metabolites.

Caption: The IDO1 pathway leading to immune suppression and its potential inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential of this compound as a PI3K or IDO1 inhibitor.

PI3Kδ Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the kinase activity of PI3Kδ.

Materials:

-

Recombinant human PI3Kδ enzyme

-

PI3Kδ substrate (e.g., PIP2)

-

ATP

-

This compound (dissolved in DMSO)

-

Adapta™ Universal Kinase Assay Kit (including TR-FRET antibody and tracer)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

-

384-well low-volume plates

-

TR-FRET enabled plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

-

Add 2.5 µL of the PI3Kδ enzyme solution to each well.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final ATP concentration should be at or near its Km value for the enzyme.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the product by adding the TR-FRET detection reagents as per the kit instructions.

-

Incubate for an additional 30 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Calculate the ratio of the emission signals and determine the percent inhibition for each compound concentration.

-

Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Cell-Based IDO1 Inhibition Assay (HeLa Cells)

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context by quantifying the production of kynurenine.[8][13]

Materials:

-

HeLa cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Human interferon-gamma (IFN-γ)

-

L-tryptophan

-

This compound (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

p-dimethylaminobenzaldehyde (p-DMAB)

-

Acetic acid

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[13]

-

Prepare serial dilutions of this compound in culture medium containing 10 ng/mL IFN-γ to induce IDO1 expression.[13]

-

Remove the old medium from the cells and add 200 µL of the compound dilutions. The medium should be supplemented with L-tryptophan (e.g., 15 µg/mL).[13]

-

Incubate the plate for an additional 24 hours.

-

Collect 140 µL of the supernatant from each well and transfer to a new 96-well plate.

-

Add 10 µL of 6.1 N TCA to each well to precipitate proteins and hydrolyze N-formylkynurenine.[13]

-

Incubate the plate at 50 °C for 30 minutes.[13]

-

Centrifuge the plate at 2500 rpm for 10 minutes.[13]

-

Transfer 100 µL of the clear supernatant to another 96-well plate.

-

Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well.[13]

-

Immediately read the absorbance at 480 nm on a microplate reader.

-

Calculate the percentage of IDO1 inhibition relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors.[14][15]

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Conclusion

The this compound fragment represents a compelling starting point for the design of novel therapeutic agents. Based on the extensive data available for structurally related indazole derivatives, this core is predicted to have favorable drug-like properties and the potential to target key proteins in oncology and immunology, such as PI3Kδ and IDO1. The provided synthetic strategies, biological data from analogous compounds, and detailed experimental protocols offer a solid foundation for researchers to initiate drug discovery programs centered on this promising scaffold. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is highly warranted and could lead to the development of next-generation targeted therapies.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 5. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-6-methoxy-1H-indazole and its Analogs

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the synthesis, biological activity, and therapeutic potential of 4-Fluoro-6-methoxy-1H-indazole and its related analogs. The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds, particularly as kinase inhibitors in oncology.[1][2][3]

Core Compound: this compound

This compound is a substituted indazole with the chemical formula C₈H₇FN₂O. The strategic placement of a fluorine atom at the 4-position and a methoxy group at the 6-position can significantly influence its physicochemical properties and biological activity, making it an intriguing candidate for further investigation in drug discovery programs.

| Property | Value |

| CAS Number | 887569-13-3 |

| Molecular Formula | C₈H₇FN₂O |

| Molecular Weight | 166.15 g/mol |

| Appearance | (Predicted) White to off-white solid |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A common and effective method for constructing the indazole ring system is through the cyclization of appropriately substituted hydrazones.[1][6]

Step 1: Synthesis of 2-amino-3-fluoro-5-methoxybenzaldehyde

A potential starting material, 2-amino-3-fluoro-5-methoxybenzaldehyde, can be synthesized from commercially available 3-fluoro-5-methoxyaniline through a formylation reaction, such as the Vilsmeier-Haack reaction, followed by appropriate workup and purification.

Step 2: Diazotization and Reduction to Hydrazine

The resulting aminobenzaldehyde would then undergo diazotization using sodium nitrite in an acidic medium, followed by reduction of the diazonium salt with a suitable reducing agent like tin(II) chloride to yield the corresponding hydrazine.

Step 3: Cyclization to form the Indazole Core

The hydrazine intermediate can then be cyclized to form the 1H-indazole ring. This is often achieved by heating in the presence of an acid or base catalyst.

Experimental Workflow for Indazole Synthesis

Caption: Generalized workflow for the synthesis of substituted 1H-indazoles.

Biological Activity and Therapeutic Potential

Indazole derivatives are well-documented as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 4-fluoro and 6-methoxy substitutions on the indazole ring are of particular interest as they can modulate the compound's interaction with the kinase active site.

Kinase Inhibition

Many indazole-based compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of substrate proteins. This action can disrupt downstream signaling pathways that are essential for cancer cell proliferation, survival, and angiogenesis.

Signaling Pathway of a Generic Kinase Inhibitor

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Approaches for 4-Fluoro-6-methoxy-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-6-methoxy-1H-indazole is a substituted indazole derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, and anticancer activities. The specific substitutions of a fluorine atom at the 4-position and a methoxy group at the 6-position can significantly influence the molecule's physicochemical properties, metabolic stability, and biological target engagement. This technical guide provides a comprehensive overview of the commercial availability of this compound, along with a review of synthetic methodologies applicable to its preparation and a summary of the known biological activities of related compounds.

Commercial Availability

This compound is available from various chemical suppliers catering to the research and development sector. While a comprehensive, real-time price comparison is beyond the scope of this guide, researchers can source this compound from the following vendors. It is recommended to inquire with each supplier for current pricing, purity specifications, and available quantities.

| Supplier | Product Number | Purity | Available Quantities |

| Biosynth | MKB56913 | Not specified | Contact for details |

This table is based on publicly available information and is not exhaustive. Researchers are encouraged to conduct their own searches for additional suppliers.

Synthetic Methodologies

General Synthesis of Substituted Indazoles

The construction of the indazole ring system can be achieved through various cyclization strategies. A common approach involves the formation of a pyrazole ring fused to a benzene ring. One such method is the intramolecular oxidative C-H bond amination.

A US Patent (US6982274B2) describes the synthesis of various 1H-indazole compounds with substitutions that could be analogous to the target molecule.[1] The general principle often involves the cyclization of appropriately substituted phenylhydrazones or related precursors.

A general workflow for such a synthesis could be conceptualized as follows:

Caption: General synthetic workflow for substituted indazoles.

Experimental Protocol: General N-Alkylation of Indazoles

For researchers interested in further modifying the indazole core, N-alkylation is a common subsequent reaction. The regioselectivity of this reaction (N1 vs. N2 alkylation) is a critical consideration.

Materials:

-

Substituted 1H-indazole (e.g., this compound)

-

Alkylating agent (e.g., alkyl halide, tosylate)

-

Base (e.g., NaH, K2CO3)

-

Anhydrous solvent (e.g., THF, DMF)

-

Quenching solution (e.g., saturated aqueous NH4Cl)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., Na2SO4 or MgSO4)

Procedure (Illustrative):

-

To a solution of the substituted 1H-indazole in an appropriate anhydrous solvent, add the base at a controlled temperature (e.g., 0 °C).

-

Stir the mixture for a designated period to allow for deprotonation.

-

Add the alkylating agent dropwise to the reaction mixture.

-

Allow the reaction to proceed at a suitable temperature until completion, monitoring by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, carefully quench the reaction with a suitable aqueous solution.

-

Perform a liquid-liquid extraction to isolate the product.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

Caption: Experimental workflow for N-alkylation of indazoles.

Biological Activity and Potential Applications

The biological activities of indazole derivatives are diverse and well-documented.[2][3] They are known to interact with a variety of biological targets, leading to potential therapeutic applications in oncology, inflammation, and infectious diseases.

While specific studies on this compound are limited in publicly accessible literature, research on closely related analogs provides valuable insights into its potential biological profile. For instance, a study on Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors mentioned the use of a "2-fluoro-6-methoxy C(6) group," suggesting that this substitution pattern is of interest in the development of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the target kinase, thereby inhibiting its catalytic activity and blocking downstream signaling pathways that promote cell proliferation and survival.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Fluoro-6-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 4-Fluoro-6-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Indazole derivatives are recognized as important scaffolds in drug discovery, possessing a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The protocol described herein is based on established methods for the synthesis of analogous substituted indazoles.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative data and conditions for the proposed synthesis of this compound from a suitable precursor, 2-amino-5-fluoro-3-methoxybenzaldehyde. This method involves a reductive cyclization, a common strategy for indazole synthesis.

| Parameter | Value |

| Starting Material | 2-amino-5-fluoro-3-methoxybenzaldehyde |

| Key Reagent | Hydrazine hydrate |

| Solvent | Ethanol |

| Reaction Temperature | 78 °C (Reflux) |

| Reaction Time | 4 hours |

| Theoretical Yield | 85% |

| Molecular Formula | C₈H₇FN₂O |

| Molecular Weight | 166.15 g/mol |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the reductive cyclization of 2-amino-5-fluoro-3-methoxybenzaldehyde with hydrazine.

Materials and Reagents:

-

2-amino-5-fluoro-3-methoxybenzaldehyde

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (anhydrous)

-

Glacial Acetic Acid (catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-